Scientific Field: Medicinal Chemistry
Summary of Application: The compound “5-Bromo-3-iodo-6-methylpyridin-2-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions.
Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produced these novel pyridine derivatives.
Results or Outcomes: The ΔE values for the synthesized compounds were found in the range 4.13–4.86 eV. In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds.
Scientific Field: Organic Chemistry
Summary of Application: The compound “5-Bromo-3-iodo-6-methylpyridin-2-amine” can be used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine.
5-Bromo-3-iodo-6-methylpyridin-2-amine has the molecular formula C6H6BrIN2 and a molecular weight of approximately 249.94 g/mol. The compound features a pyridine ring substituted with bromine and iodine atoms, along with a methyl group and an amino group, making it a halogenated derivative of pyridine. Its structural complexity allows for varied reactivity and interaction with biological systems .
Research indicates that compounds similar to 5-Bromo-3-iodo-6-methylpyridin-2-amine exhibit significant biological activities:
The synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine can be achieved through several methods:
5-Bromo-3-iodo-6-methylpyridin-2-amine has potential applications in various fields:
Studies on similar compounds have shown that halogenated pyridines can interact with various biological targets:
Several compounds share structural similarities with 5-Bromo-3-iodo-6-methylpyridin-2-amine, each possessing unique properties:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 3-Bromo-6-(difluoromethyl)pyridin-2-amine | 0.84 | Contains difluoromethyl group |
| 4-Bromo-6-methylpyridin-2-amine | 0.82 | Different substitution pattern on pyridine |
| 3,5-Dibromo-6-methylpyridin-2-amines | 0.88 | Two bromine substituents |
These compounds highlight the diversity within halogenated pyridines while underscoring the unique position of 5-Bromo-3-iodo-6-methylpyridin-2-amines due to its combination of bromine and iodine substituents along with an amino group.
Corrosive;Irritant